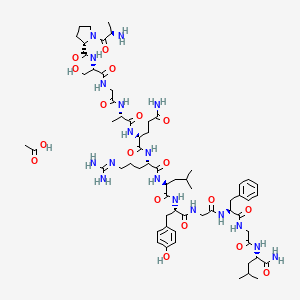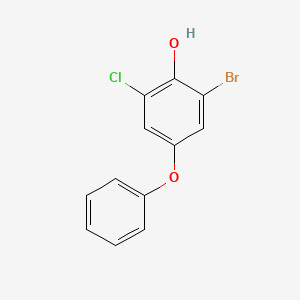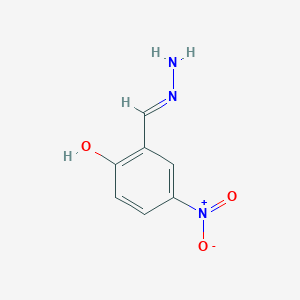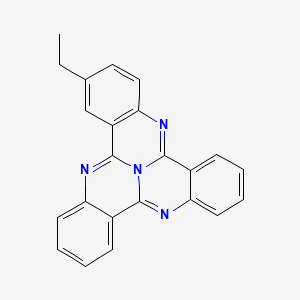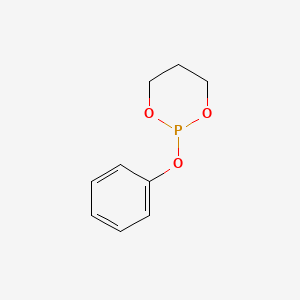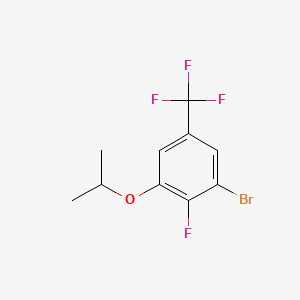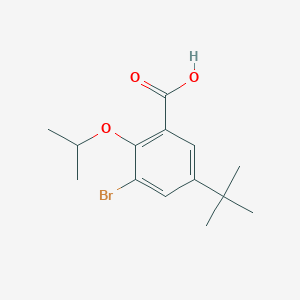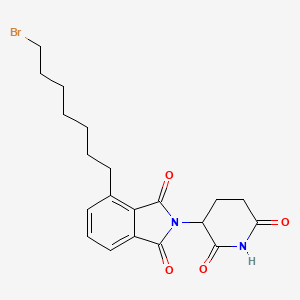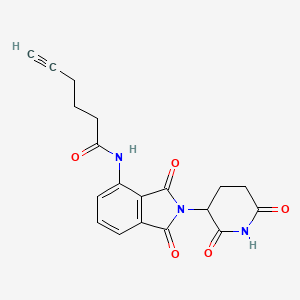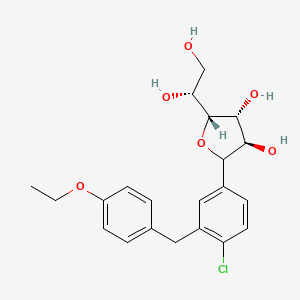
(3R,4R,5R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-5-((R)-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R,5R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-5-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol is a complex organic compound with a molecular formula of C21H25ClO6 and a molecular weight of 408.8726 . This compound features a tetrahydrofuran ring substituted with various functional groups, including a chloro-substituted phenyl ring and a dihydroxyethyl group. Its unique structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved . Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The dihydroxyethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The chloro-substituted phenyl ring can be reduced to remove the chlorine atom.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3R,4R,5R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-5-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is conducted to explore its efficacy in treating various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The chloro-substituted phenyl ring and the dihydroxyethyl group play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar compounds include other tetrahydrofuran derivatives with different substituents. Compared to these compounds, (3R,4R,5R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-5-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- (3R,4R,5R)-2-(4-chloro-3-(4-methoxybenzyl)phenyl)-5-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol
- (3R,4R,5R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-5-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol .
Propriétés
Numéro CAS |
2271248-78-1 |
|---|---|
Formule moléculaire |
C21H25ClO6 |
Poids moléculaire |
408.9 g/mol |
Nom IUPAC |
(3R,4R,5R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)20-18(25)19(26)21(28-20)17(24)11-23/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19-,20?,21-/m1/s1 |
Clé InChI |
RRYZEJFQBYDTNH-ISCVKXCMSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3[C@@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(O3)C(CO)O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



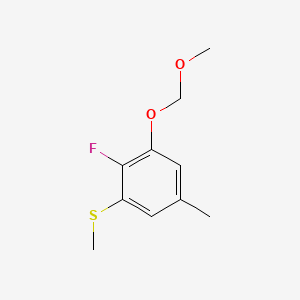
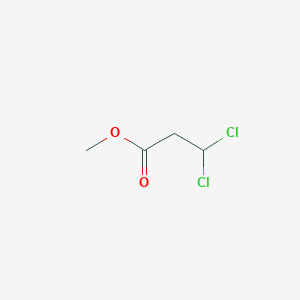
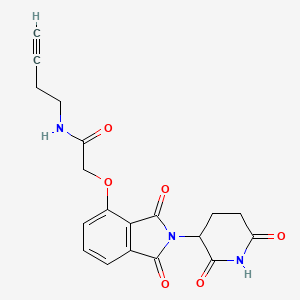
![Tricyclo[3.3.1.1~3,7~]tetrastibazane](/img/structure/B14760995.png)
